molecular formula C9H13N3O B14779849 2-amino-N-(pyridin-3-ylmethyl)propanamide

2-amino-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B14779849
M. Wt: 179.22 g/mol
InChI Key: IKIVQZDQGMUJMN-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-3-ylmethyl)propanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of propanamide, featuring an amino group and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate acylating agent. For instance, the reaction of 2-aminopyridine with a bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired amide . The reaction conditions are typically mild and metal-free, making this method attractive for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The amino group and pyridinyl moiety can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(pyridin-2-ylmethyl)propanamide
  • 2-amino-N-(pyridin-4-ylmethyl)propanamide
  • 2-amino-N-(pyridin-3-ylmethyl)butanamide

Uniqueness

2-amino-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-3-2-4-11-5-8/h2-5,7H,6,10H2,1H3,(H,12,13)

InChI Key

IKIVQZDQGMUJMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)N

Origin of Product

United States

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